![molecular formula C11H15FN2O2S B1304081 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine CAS No. 845616-10-6](/img/structure/B1304081.png)

1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine

Übersicht

Beschreibung

The compound 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives have been extensively studied for their potential as antimicrobial agents, receptor antagonists, and in various other therapeutic areas. The presence of a fluorine atom and a methylsulfonyl group on the phenyl ring of the piperazine structure can significantly influence the compound's physical, chemical, and biological properties .

Synthesis Analysis

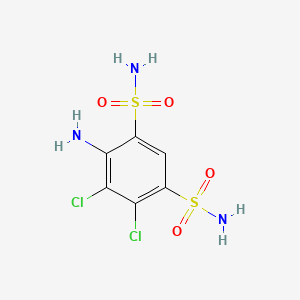

The synthesis of piperazine derivatives often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, substituted 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives have been synthesized and characterized by IR and 1H NMR, indicating the importance of spectroscopic methods in confirming the structure of such compounds . Another example is the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, which was achieved through electrophilic fluorination of a trimethylstannyl precursor . Additionally, the synthesis of related compounds to study the metabolites of certain cerebral vasodilators has been reported, which helps in understanding the metabolism and pharmacokinetics of these drugs .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated using X-ray crystallography, as demonstrated by the determination of the crystal structure of 4-phenyl-piperazine-1-sulfonamide . The crystallographic data provide insights into the conformation and intermolecular interactions within the crystal lattice, which can influence the compound's stability and reactivity. Similarly, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate has been determined, revealing the planarity of the benzimidazole ring and the chair conformation of the piperazine ring .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in drug design. For example, the rapid synthesis of N,N'-disubstituted piperazines has been developed, which is useful for the preparation of radiolabeled compounds for positron emission tomography studies . The Mannich reaction has also been employed to create fluoroquinolone hybrids, demonstrating the versatility of piperazine derivatives in forming new chemical entities with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like fluorine and methylsulfonyl groups can affect these properties, which in turn can impact the compound's pharmacokinetics and pharmacodynamics. The characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, for instance, included spectroscopic methods and X-ray diffraction studies, providing comprehensive information about the compound's structure and properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activities

Research has led to the synthesis of novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, showing that specific derivatives exhibit notable antibacterial activities against various pathogens. This implies potential applications in developing new antibacterial agents (Wu Qi, 2014).

Acaricidal Activity

The acaricidal activity of phenylpiperazine derivatives has been explored, revealing that certain 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives show good efficacy against agricultural pests. This suggests their utility in pest management strategies (Jun Suzuki et al., 2021).

Atypical Antipsychotic Agents

Piperazin-1-yl-phenyl-arylsulfonamides, including derivatives of the mentioned chemical, have been synthesized and identified for their high affinities for serotonin receptors, indicating their potential as novel atypical antipsychotic agents. This highlights a possible therapeutic application in treating psychiatric disorders (C. Park et al., 2010).

Anticonvulsant Synthesis

The compound has been involved in the synthesis of novel anticonvulsants, demonstrating the chemical's versatility in creating therapeutic agents aimed at treating neurological disorders (N. Saemian et al., 2006).

Metabolic Pathway Analysis

A study on Lu AA21004, a novel antidepressant, involved the investigation of its metabolic pathways, utilizing 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine. This research contributes to understanding the metabolic profiles of new drugs, facilitating their development and optimization (Mette G. Hvenegaard et al., 2012).

Antioxidant Properties

The antioxidant properties of compounds containing a piperazin-1-yl moiety have been characterized, offering insights into developing antioxidant-based therapies. This research suggests potential applications in combating oxidative stress-related diseases (I. Malík et al., 2017).

Antimicrobial and Cytotoxic Evaluation

Fluoroquinolone derivatives, including those synthesized from 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine, have been evaluated for their antimicrobial and cytotoxic activities. Such studies pave the way for new antibiotic agents with specific target profiles (J. Sheu et al., 2003).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(2-fluoro-4-methylsulfonylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O2S/c1-17(15,16)9-2-3-11(10(12)8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYAOPCJWBOQNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)N2CCNCC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382247 | |

| Record name | 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

845616-10-6 | |

| Record name | 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845616-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1304006.png)

![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B1304014.png)